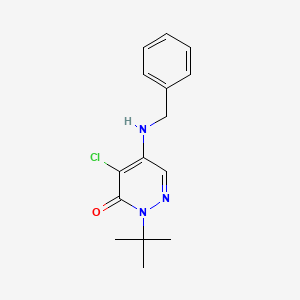
1-(2,3,5,6-Tetrafluoro-4-(pyridin-3-yl)phenyl)hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3,5,6-Tetrafluoro-4-(pyridin-3-yl)phenyl)hydrazine is a fluorinated organic compound with the molecular formula C11H7F4N3. This compound features a hydrazine group attached to a tetrafluorinated phenyl ring, which is further connected to a pyridine ring. The presence of multiple fluorine atoms and the pyridine moiety imparts unique chemical and physical properties to this compound, making it of interest in various fields of research and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3,5,6-Tetrafluoro-4-(pyridin-3-yl)phenyl)hydrazine typically involves the nucleophilic substitution of pentafluoropyridine with appropriate nucleophiles. For instance, pentafluoropyridine can react with hydrazine under basic conditions to yield the desired product. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,3,5,6-Tetrafluoro-4-(pyridin-3-yl)phenyl)hydrazine can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the phenyl ring can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The hydrazine group can be oxidized to form azo compounds or reduced to form amines.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution Products: Various substituted phenyl-pyridine derivatives.
Oxidation Products: Azo compounds.
Reduction Products: Amines.
Wissenschaftliche Forschungsanwendungen
1-(2,3,5,6-Tetrafluoro-4-(pyridin-3-yl)phenyl)hydrazine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(2,3,5,6-Tetrafluoro-4-(pyridin-3-yl)phenyl)hydrazine is largely dependent on its chemical structure. The hydrazine group can interact with various biological targets, potentially inhibiting enzymes or modulating receptor activity. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with hydrophobic pockets in proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pentafluoropyridine: A precursor in the synthesis of fluorinated pyridine derivatives.
2,3,5,6-Tetrafluoropyridine: Similar structure but lacks the hydrazine group.
Fluorinated Phenylhydrazines: Compounds with similar hydrazine functionality but different fluorination patterns.
Uniqueness
1-(2,3,5,6-Tetrafluoro-4-(pyridin-3-yl)phenyl)hydrazine is unique due to the combination of a highly fluorinated phenyl ring and a pyridine moiety, coupled with a hydrazine group. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .
Eigenschaften
Molekularformel |
C11H7F4N3 |
|---|---|
Molekulargewicht |
257.19 g/mol |
IUPAC-Name |
(2,3,5,6-tetrafluoro-4-pyridin-3-ylphenyl)hydrazine |
InChI |
InChI=1S/C11H7F4N3/c12-7-6(5-2-1-3-17-4-5)8(13)10(15)11(18-16)9(7)14/h1-4,18H,16H2 |
InChI-Schlüssel |
PQVNMUTXCWKPPO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)C2=C(C(=C(C(=C2F)F)NN)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


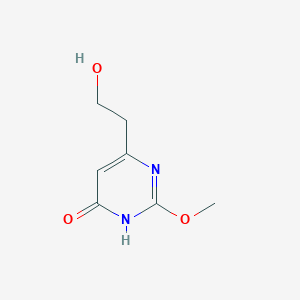
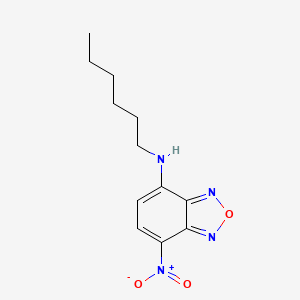
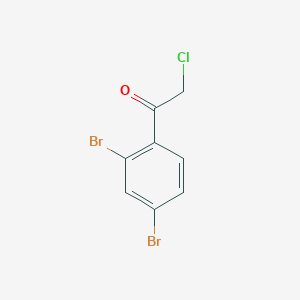

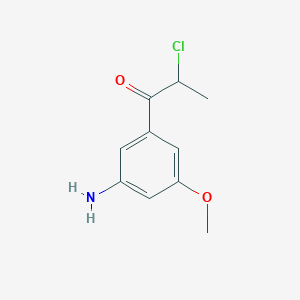

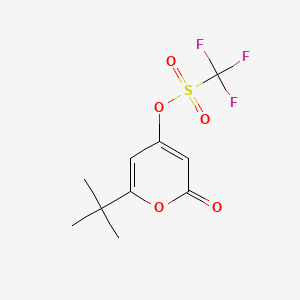


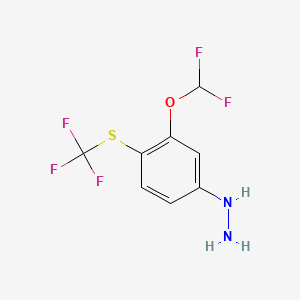
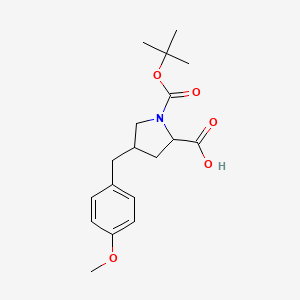
![4-Methoxy-1aH-indeno[1,2-b]oxirene](/img/structure/B14052673.png)
